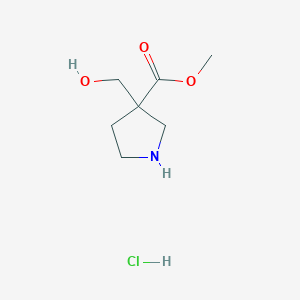![molecular formula C7H4BrNS B2629909 4-Bromothieno[2,3-c]pyridine CAS No. 1296224-08-2](/img/structure/B2629909.png)
4-Bromothieno[2,3-c]pyridine
Vue d'ensemble
Description
4-Bromothieno[2,3-c]pyridine is a chemical compound with the molecular formula C7H4BrNS and a molecular weight of 214.09 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula for 4-Bromothieno[2,3-c]pyridine is C7H4BrNS . The InChI code for this compound is 1S/C7H5BrNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H .
Physical And Chemical Properties Analysis
4-Bromothieno[2,3-c]pyridine is a solid substance at room temperature . It has a molecular weight of 214.09 .
Applications De Recherche Scientifique
Synthesis and Drug Discovery
4-Bromothieno[2,3-c]pyridine is primarily used as a building block in the synthesis of various organic compounds. It has been utilized in regioselective bromination reactions, particularly targeting the 4-position of the thieno[2,3-b]pyridine system. This specificity makes it a valuable compound in drug discovery research, where it aids in the development of new pharmaceuticals. Studies have demonstrated its efficacy in cross-coupling reactions, yielding excellent results and showcasing its potential in medicinal chemistry (Lucas et al., 2015).
Material Science and Fluorescence Studies
In the field of material science, derivatives of 4-Bromothieno[2,3-c]pyridine have been studied for their fluorescence behavior. Research focusing on the effect of donor-acceptor substituents on the absorption and emission properties of these compounds provides insights into their potential applications in optoelectronic devices. Fluorescent quantum yield studies of thienopyridine derivatives highlight the versatility of 4-Bromothieno[2,3-c]pyridine in the development of new materials (Toche & Chavan, 2013).
Crystallography and Molecular Structure
4-Bromothieno[2,3-c]pyridine derivatives have been examined in crystallography studies. The crystal structure of compounds containing this moiety has been analyzed to understand the molecular arrangement and interactions, such as hydrogen bonding patterns. These studies contribute to a deeper understanding of the structural characteristics of thieno[2,3-b]pyridine derivatives and their potential applications in various scientific fields (Armas et al., 2003).
Catalysis and Chemical Reactions
In catalysis, 4-Bromothieno[2,3-c]pyridine serves as a reagent in various chemical reactions. Its use in direct functionalization of pyridine C-H bonds, phosphonium salt formation for pyridine functionalization, and in catalytic processes for acylation of inert alcohols exemplifies its versatility in synthetic organic chemistry. These applications contribute significantly to the development of new synthetic methodologies and the production of novel compounds (Dolewski et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromothieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDKBVSCMLJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=CC(=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothieno[2,3-c]pyridine | |
CAS RN |
1296224-08-2 | |
| Record name | 4-bromothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2629828.png)





![(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2629840.png)
![Ethyl 4-[({[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2629842.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2629845.png)

![Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2629847.png)
